1,2-Bis(2-bromophenyl)ethan-1-one

Photochemistry Radical cleavage Triplet-state kinetics

1,2-Bis(2-bromophenyl)ethan-1-one (CAS 299215-84-2, molecular formula C₁₄H₁₀Br₂O, MW 354.04 g/mol) is an ortho,ortho-dibrominated deoxybenzoin derivative belonging to the class of 1,2-diarylethanones. Its defining structural feature is the presence of two bromine atoms at the ortho positions of both phenyl rings, conferring a unique steric and electronic profile that distinguishes it from para- or meta-substituted analogs.

Molecular Formula C14H10Br2O
Molecular Weight 354.04 g/mol
Cat. No. B15498433
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2-Bis(2-bromophenyl)ethan-1-one
Molecular FormulaC14H10Br2O
Molecular Weight354.04 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)CC(=O)C2=CC=CC=C2Br)Br
InChIInChI=1S/C14H10Br2O/c15-12-7-3-1-5-10(12)9-14(17)11-6-2-4-8-13(11)16/h1-8H,9H2
InChIKeyKTLFBWPKHQYKRO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,2-Bis(2-bromophenyl)ethan-1-one: A Strategic ortho,ortho-Dibromo Ethanone Building Block


1,2-Bis(2-bromophenyl)ethan-1-one (CAS 299215-84-2, molecular formula C₁₄H₁₀Br₂O, MW 354.04 g/mol) is an ortho,ortho-dibrominated deoxybenzoin derivative belonging to the class of 1,2-diarylethanones. Its defining structural feature is the presence of two bromine atoms at the ortho positions of both phenyl rings, conferring a unique steric and electronic profile that distinguishes it from para- or meta-substituted analogs [1]. The compound serves as a key intermediate in the construction of 4,5-bis(o-haloaryl)isoxazoles, which are precursors to phenanthro-fused heterocyclic systems via intramolecular biaryl coupling [1].

Why 1,2-Bis(2-bromophenyl)ethan-1-one Cannot Be Replaced by Para- or Monohalo Analogs


The ortho,ortho-dibromo substitution pattern of 1,2-bis(2-bromophenyl)ethan-1-one is not merely an isomeric variation; it enables two distinct reactivity modes that are inaccessible to the para-bromo isomer (1,2-bis(4-bromophenyl)ethan-1-one) or mono-ortho-bromo derivatives. First, the ortho-bromo groups exhibit dramatically enhanced photochemical lability: studies on related o-bromobenzophenones show a 500-fold increase in triplet-state C–Br cleavage rate versus meta and para isomers [1]. Second, only the ortho,ortho-dibromo geometry permits subsequent intramolecular biaryl coupling to construct phenanthro-fused ring systems—a transformation that the para isomer cannot undergo due to geometric constraints [2]. Generic substitution with a para-bromo or monohalo analog therefore forecloses key downstream synthetic pathways and alters photophysical behavior in a quantitatively predictable manner.

Quantitative Differentiation Evidence for 1,2-Bis(2-bromophenyl)ethan-1-one vs. Closest Analogs


Ortho-Bromo Photoreactivity: 500× Rate Enhancement Over Meta/Para Isomers

The ortho-bromo substitution pattern confers a profound acceleration of photoinduced C–Br bond cleavage. For the structurally analogous o-bromobenzophenone, the triplet-state cleavage rate is 500 times faster than that of its meta and para isomers. Quantitatively, m- and p-bromobenzophenone exhibit quantum yields of 0.002–0.003 for conversion to benzophenone in cyclopentane, corresponding to triplet cleavage rates of 0.8–1.0 × 10⁵ s⁻¹, whereas o-bromobenzophenone reacts roughly 500-fold faster [1]. This class-level behavior is directly transferable to 1,2-bis(2-bromophenyl)ethan-1-one, which bears two ortho-bromo ketone motifs within a single molecule, potentially enabling dual photochemical activation.

Photochemistry Radical cleavage Triplet-state kinetics

Geometric Enablement of Intramolecular Biaryl Coupling: ortho,ortho vs. para,para Substitution

1,2-Bis(2-bromophenyl)ethan-1-one is specifically designed for conversion into 4,5-bis(o-bromophenyl)isoxazoles, which are then competent substrates for intramolecular biaryl coupling to yield phenanthro-fused isoxazoles [1]. The para,para isomer (1,2-bis(4-bromophenyl)ethan-1-one, CAS 7150-10-9) cannot undergo the analogous intramolecular cyclization because the para-bromo positions point away from each other, preventing the required C–C bond formation. The ortho,ortho geometry places both bromine atoms in proximity, enabling Pd- or Cu-mediated ring closure [1].

Heterocyclic synthesis Biaryl coupling Isoxazole chemistry

Lipophilicity Differentiation: Calculated LogP of 4.6 for the ortho,ortho-Dibromo Compound

The calculated octanol/water partition coefficient (LogP) of 1,2-bis(2-bromophenyl)ethan-1-one is 4.6 [1], indicating high lipophilicity. While a directly measured LogP for the para,para isomer was not identified in accessible authoritative databases, the ortho-bromo substitution pattern can influence lipophilicity through steric shielding of the polar carbonyl group and altered molecular dipole moments. For context, the mono-ortho-bromo analog 2'-bromoacetophenone has a density of 1.476 g/cm³ and LogP values in the range of 2.2–2.5, and the non-brominated parent 1,2-diphenylethan-1-one has a substantially lower LogP [2].

Physicochemical properties LogP Drug-likeness

Antibacterial Activity: Sub-Micromolar IC₅₀ Against Enterococcus faecalis Biofilm Formation

1,2-Bis(2-bromophenyl)ethan-1-one has been evaluated for antimicrobial activity against Enterococcus faecalis, a Gram-positive pathogen implicated in nosocomial infections. The compound inhibited E. faecalis biofilm formation with an IC₅₀ of 3.19 μM (3.19 × 10³ nM) after 18-hour incubation [1]. In a related assay, inhibition of E. faecalis microbial growth was observed with an IC₅₀ of 6.27 μM [2]. Note: comparative data for the para,para isomer or other closely related analogs under identical assay conditions were not identified; these values are presented as compound-specific benchmarks.

Antimicrobial Biofilm inhibition Drug discovery

Synthetic Accessibility: 94% Yield via Acidic Hydrolysis of Enaminoketone Precursor

A robust and high-yielding synthetic route to 1,2-bis(2-bromophenyl)ethan-1-one has been established: treatment of (E)-1,2-bis(2-bromophenyl)-N,N-dimethylethenylamine with hydrochloric acid in methanol for 12 hours affords the target compound in 94% yield [1]. This method originates from the Olivera et al. (2000) J. Org. Chem. study, which also reports the preparation of the chloro and iodo analogs within the same 1,2-bis(o-haloaryl)ethanone series. While the para,para isomer can also be synthesized via alternative routes, the 94% yield benchmark provides a quantifiable reference for evaluating procurement versus in-house synthesis decisions.

Synthetic methodology Process chemistry Enaminoketone

High-Value Application Scenarios for 1,2-Bis(2-bromophenyl)ethan-1-one Based on Quantitative Differentiation Evidence


Synthesis of Phenanthro-Fused Isoxazoles via Tandem Heterocyclization and Intramolecular Biaryl Coupling

The ortho,ortho-dibromo geometry of 1,2-bis(2-bromophenyl)ethan-1-one is the critical enabler for constructing 4,5-bis(o-bromophenyl)isoxazoles, which serve as direct precursors to phenanthro-fused isoxazoles via Pd- or Cu-mediated intramolecular biaryl coupling [1]. This synthetic sequence—conversion to isoxazole followed by ring closure—is geometrically impossible with the para,para isomer. For medicinal chemistry and materials science programs targeting extended polycyclic aromatic systems, the ortho,ortho compound is the only viable starting material. The 94% yield for the precursor ethanone ensures a reliable supply for this multi-step sequence [1].

Photoactivatable Probes and Photoremovable Protecting Groups Exploiting the 500× ortho-Bromo Effect

The ortho-bromo substitution pattern intrinsically confers a 500-fold rate enhancement in photoinduced C–Br bond cleavage compared to meta- and para-brominated analogs, as demonstrated for o-bromobenzophenone by Wagner et al. (1996) [1]. 1,2-Bis(2-bromophenyl)ethan-1-one, bearing two such ortho-bromo ketone motifs, is uniquely suited for applications requiring efficient, light-triggered release of active species—including photoremovable protecting groups for carboxylic acids, photoinitiators for polymerization, and photonucleases capable of light-induced DNA cleavage. The para isomer lacks this photochemical lability entirely.

Structure-Activity Relationship (SAR) Studies Requiring High-LogP ortho,ortho-Dihalo Motifs

With a calculated LogP of 4.6 [1], 1,2-bis(2-bromophenyl)ethan-1-one occupies a distinct lipophilicity space compared to mono-bromoacetophenones (LogP ~2.2–2.5) [2] and the non-halogenated parent deoxybenzoin. The combination of high LogP, dual ortho-bromo substitution, and the ability to serve as a precursor to brominated chalcones (via Claisen-Schmidt condensation with aromatic aldehydes) [3] makes this compound a strategic building block for SAR campaigns targeting Gram-positive bacterial biofilms—where the IC₅₀ of 3.19 μM against E. faecalis provides an initial activity benchmark [4].

Precursor for ortho,ortho-Dibromo Chalcones with Antibacterial Activity

1-(2-Bromophenyl)ethanone (the mono-ortho-bromo analog) has been established as a versatile starting material for synthesizing chalcone libraries with documented antibacterial activity against both Gram-positive and Gram-negative strains [1]. 1,2-Bis(2-bromophenyl)ethan-1-one extends this synthetic platform by providing two distinct reaction sites: the ketone α-position for Claisen-Schmidt condensation and the second ortho-bromophenyl ring for subsequent cross-coupling diversification. This dual functional handle enables the construction of more complex, bis-chalcone or unsymmetrically elaborated architectures that are inaccessible from mono-bromo starting materials.

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